

# GDC-0575 Dihydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	GDC-0575 dihydrochloride	
Cat. No.:	B10831045	Get Quote

**GDC-0575 dihydrochloride** is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] Its ability to abrogate cell cycle checkpoints makes it a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies.[1] This document provides a comprehensive technical guide on GDC-0575, summarizing its alternative names, physicochemical properties, mechanism of action, and key experimental protocols.

#### **Synonyms and Alternative Names**

GDC-0575 is known by several alternative names and is available in different salt forms. These are crucial to recognize when reviewing scientific literature and sourcing the compound.

Name Type	Name
Lead Name	GDC-0575
Synonyms	ARRY-575, RG7741[3][4]
Formal Chemical Name	N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide[5]
Salt Forms	GDC-0575 Dihydrochloride, GDC-0575 Hydrochloride, GDC-0575 Free Base[3][6][7]



#### **Physicochemical and Pharmacokinetic Properties**

The following table summarizes key quantitative data for GDC-0575 and its dihydrochloride salt form.

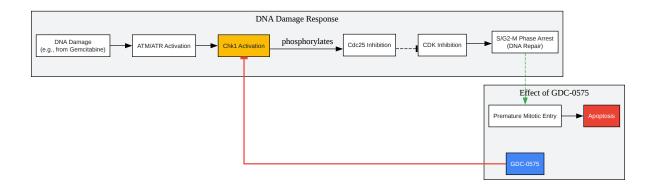
Property	Value
IC50 (Chk1)	1.2 nM[2][4][6]
Molecular Formula	C16H20BrN5O (Free Base)[5], C16H22BrCl2N5O (Dihydrochloride)[6]
Molecular Weight	378.27 g/mol (Free Base)[4], 451.19 g/mol (Dihydrochloride)[6]
CAS Number	1196541-47-5 (Free Base)[5], 1657014-42-0 (Dihydrochloride)[6]
Solubility	DMSO: 30 mg/mL (Free Base)[5], 75-80 mg/mL (Form not specified)[2][8]DMF: 30 mg/mL[5]Ethanol: 1 mg/mL[5]
Pharmacokinetics (Human)	Tmax: ~2 hoursHalf-life: ~23 hours[9]

### **Mechanism of Action and Signaling Pathway**

GDC-0575 exerts its effect by inhibiting Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. In a healthy cell cycle, DNA damage activates Chk1, which in turn phosphorylates and inhibits Cdc25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the S and G2/M phases to allow for DNA repair.[1]

By inhibiting Chk1, GDC-0575 prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a catastrophic accumulation of genomic errors and ultimately induces apoptosis.[1][3] This mechanism is particularly effective when combined with DNA-damaging agents like gemcitabine or cytarabine (AraC), which create the initial DNA lesions that GDC-0575 then leverages for a lethal outcome in cancer cells.[3][10]





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Caption: Mechanism of GDC-0575 in abrogating the Chk1-mediated DNA damage checkpoint.

### **Experimental Protocols**

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving GDC-0575.

## In Vitro Acute Myeloid Leukemia (AML) Cell Viability Assay

This protocol assesses the cytotoxic effect of GDC-0575 in combination with cytarabine (AraC) on AML cell lines.

- Cell Seeding: AML cell lines (e.g., HL-60, KG-1, U937, ML-1) are seeded at a density of 1 x 10<sup>4</sup> cells/well in 96-well plates in triplicate.[5][8]
- Treatment: Cells are treated with GDC-0575 (e.g., 100-500 nM) alone, AraC (e.g., 100-500 nM) alone, or a combination of both.[4][5]



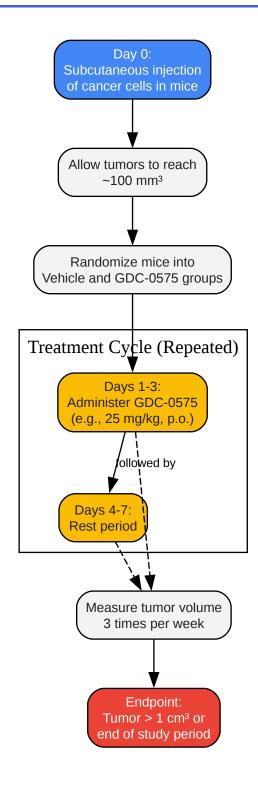
- Incubation: The plates are incubated for a period of 24 to 72 hours.[8]
- Viability Measurement: Cell proliferation and viability are measured using a colorimetric assay, such as the XTT Cell Proliferation Kit II.[3][8] The absorbance is read on a microplate reader to determine the extent of cell death.

#### In Vivo Xenograft Model for Solid Tumors

This protocol evaluates the anti-tumor efficacy of GDC-0575 in a mouse xenograft model.

- Cell Implantation: Female nude BALB/c mice are subcutaneously injected on the hind flank with 2-3 x 10<sup>6</sup> cancer cells (e.g., melanoma or soft-tissue sarcoma lines) suspended in Matrigel.[3]
- Tumor Growth: Tumors are allowed to grow to a volume of approximately 100 mm<sup>3</sup>.[3]
- Treatment Regimen: Mice are randomized into treatment and vehicle control groups. GDC-0575 is administered via oral gavage at doses such as 25 mg/kg or 50 mg/kg.[3][8] A typical cycle involves three consecutive days of treatment followed by four days of rest.[3] The vehicle control may consist of 0.5% w/v methylcellulose and 0.2% v/v Tween 80.[3]
- Monitoring: Tumor size is measured three times per week using calipers. Mouse body weight and general health are also monitored.
- Endpoint: The study concludes after a set number of cycles, or when tumor volume exceeds a predetermined size (e.g., 1 cm³).[3]





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**Caption:** A typical experimental workflow for an in vivo mouse xenograft study.

#### In Vivo Colitis-Associated Cancer (CAC) Model



This protocol investigates the therapeutic effect of GDC-0575 in a chemically-induced model of colitis and associated cancer.[11][12]

- Model Induction: An azoxymethane/dextran sodium sulfate (AOM/DSS) model is established in mice to induce colitis and subsequent tumor formation.[11]
- Treatment: Mice are treated with GDC-0575 or a vehicle control (DMSO).[13]
- Analysis of Inflammation: The infiltration of immune cells (e.g., macrophages, T cells) in the colon is measured using flow cytometry and immunofluorescence staining for markers like F4/80, iNOS, and CCR2.[11][13]
- Cytokine Measurement: The expression levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue are quantified using ELISA and qPCR.[11]
- Histological Analysis: Colon tissues are stained with Hematoxylin and Eosin (H&E) and examined for signs of inflammation and tumor development. Immunohistochemistry (IHC) is used to measure the expression of CHK1.[13]

This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to work with **GDC-0575 dihydrochloride**, from understanding its basic properties to implementing complex preclinical experimental models.

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